1-Tert-butyl-4-(dibromomethyl)benzene
Description
Contextualizing Benzylic Polyhalides within Advanced Organic Chemistry
Benzylic polyhalides, including dibromomethyl and tribromomethyl arenes, are highly valued in organic synthesis. The presence of halogen atoms on the benzylic carbon significantly enhances its electrophilicity, making it a prime target for nucleophilic substitution. This reactivity is the foundation for creating new carbon-carbon and carbon-heteroatom bonds. These compounds serve as crucial precursors for aldehydes, ketones, and carboxylic acids, among other functional groups.
The Unique Role of Sterically Demanding Aromatic Substituents (e.g., tert-butyl) in Directing Chemical Transformations
The incorporation of a bulky substituent, such as a tert-butyl group, onto the aromatic ring profoundly influences the reactivity and selectivity of chemical transformations. nbinno.comnbinno.com This steric hindrance can direct incoming reagents to specific positions, prevent unwanted side reactions, and alter the physical properties of both intermediate and final products, such as enhancing solubility in organic solvents. nbinno.comnbinno.com In the case of 1-tert-butyl-4-(dibromomethyl)benzene, the tert-butyl group at the para position exerts significant steric and electronic effects, which can be leveraged to control regioselectivity in subsequent synthetic steps. nbinno.com
Structure
3D Structure
Properties
CAS No. |
75966-32-4 |
|---|---|
Molecular Formula |
C11H14Br2 |
Molecular Weight |
306.04 g/mol |
IUPAC Name |
1-tert-butyl-4-(dibromomethyl)benzene |
InChI |
InChI=1S/C11H14Br2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7,10H,1-3H3 |
InChI Key |
OUOHINWZCBGQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Tert Butyl 4 Dibromomethyl Benzene and Analogous Derivatives
Direct Halogenation Strategies for Benzylic Systems
Direct halogenation of the benzylic methyl group on 4-tert-butyltoluene (B18130) is a common and straightforward route. This pathway relies on free-radical substitution, where the benzylic hydrogens are selectively replaced by bromine atoms.
The key to synthesizing 1-tert-butyl-4-(dibromomethyl)benzene from 4-tert-butyltoluene is achieving regioselectivity, meaning the reaction must occur at the side-chain (the methyl group) rather than on the aromatic ring. This is accomplished through free-radical bromination, a reaction that preferentially targets the weaker C-H bonds at the benzylic position. oregonstate.edu The stability of the intermediate benzyl (B1604629) radical makes this position highly susceptible to hydrogen atom abstraction by a bromine radical. oregonstate.edu
Common reagents for this transformation include N-bromosuccinimide (NBS) or molecular bromine (Br₂). researchgate.netgoogle.com The reaction is typically initiated by ultraviolet (UV) light, a radical initiator like azobisisobutyronitrile (AIBN), or heat. researchgate.net These initiators facilitate the homolytic cleavage of the Br-Br bond, generating the bromine radicals necessary to propagate the chain reaction. oregonstate.edu Without such initiators, and in the presence of a Lewis acid catalyst, electrophilic aromatic substitution on the benzene (B151609) ring would be the favored pathway.
To form the target geminal dibromide, reaction conditions must be carefully controlled to favor the introduction of two bromine atoms onto the benzylic carbon. The primary factor influencing the degree of bromination is the stoichiometry of the brominating agent relative to the 4-tert-butyltoluene starting material. google.comgoogle.com
A German patent outlines a process where reacting 4-tert-butyltoluene with 2.0 to 2.1 moles of bromine per mole of the toluene (B28343) derivative yields a product mixture containing approximately 90-93% of the desired 4-tert-butylbenzal bromide (this compound). google.com Using less bromine (e.g., 1.2 to 1.9 moles) results in a higher proportion of the monobrominated product, 4-tert-butylbenzyl bromide, while using excess bromine (e.g., 2.2 to 3.2 moles) increases the formation of the tribrominated product, 4-tert-butylbenzotribromide. google.comgoogle.com The reaction is typically carried out at elevated temperatures, between 110 and 230°C, and any hydrogen bromide formed is continuously removed to drive the reaction forward. google.comgoogle.com
| Molar Ratio (Br₂ : Substrate) | Primary Product | Approximate Composition of Main Product |
|---|---|---|
| 1.2 - 1.9 : 1 | 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide | 15-60% 4-tert-butylbenzyl bromide, 40-85% 4-tert-butylbenzal bromide |
| 2.0 - 2.1 : 1 | 4-tert-butylbenzal bromide | 90-93% 4-tert-butylbenzal bromide |
| 2.2 - 3.2 : 1 | 4-tert-butylbenzotribromide and 4-tert-butylbenzal bromide | 15-95% 4-tert-butylbenzotribromide, 5-85% 4-tert-butylbenzal bromide |
Indirect Synthetic Routes via Functional Group Transformations
An alternative to direct bromination involves starting with a molecule where the benzylic carbon is already functionalized, such as with an aldehyde group. This functional group can then be chemically converted to the desired dibromomethyl moiety.
The corresponding aldehyde, 4-tert-butylbenzaldehyde (B1265539), serves as a viable precursor for this compound. wikipedia.org The conversion of an aldehyde to a geminal dibromide is a known transformation in organic synthesis. organic-chemistry.org This can be accomplished using various reagents capable of replacing the carbonyl oxygen with two bromine atoms. Common reagents for this deoxygenative halogenation include phosphorus pentabromide (PBr₅) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). organic-chemistry.org These methods effectively transform the C=O double bond of the aldehyde into a CBr₂ group. Gem-dibromomethylarenes are often considered stable and accessible substitutes for aldehydes in certain subsequent reactions. acs.orgresearchgate.net
The strategic selection of precursors is fundamental to an efficient synthesis. For this compound, the two most logical starting materials are 4-tert-butyltoluene and 4-tert-butylbenzaldehyde. 4-tert-butyltoluene is an excellent precursor for direct halogenation strategies due to the enhanced reactivity of its benzylic protons. oregonstate.edu 4-tert-butylbenzaldehyde is a valuable precursor for indirect routes, as the aldehyde group provides a direct handle for conversion to the geminal dibromide functionality. nih.govsigmaaldrich.com The commercial availability of both precursors makes them practical choices for laboratory and industrial-scale synthesis.
Emerging Green Chemistry Approaches in Dibromomethylarene Synthesis
Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. In the context of synthesizing dibromomethylarenes, green approaches focus on reducing the use of hazardous solvents, avoiding harsh reagents, and improving energy efficiency.
Recent advancements in benzylic bromination include photochemical methods that use visible light from sources like white LED lamps instead of high-energy UV radiation or chemical radical initiators. bohrium.comacs.org This approach is safer, faster, and more energy-efficient. bohrium.com Furthermore, hazardous chlorinated solvents like carbon tetrachloride, which were traditionally used, are being replaced with more environmentally friendly alternatives such as acetonitrile. researchgate.netbohrium.comacs.org Continuous flow photochemical reactors offer another green advantage by enabling uniform irradiation, rapid reaction times, and enhanced scalability and safety. rsc.org Research has also explored alternative brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin, which can be more environmentally benign than molecular bromine. researchgate.net
| Parameter | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Initiation | Chemical initiators (e.g., AIBN), high heat, UV light | Visible light (e.g., LED lamp), photochemical activation |
| Solvent | Chlorinated solvents (e.g., Carbon tetrachloride, Dichloromethane) | Acetonitrile, or solvent-free conditions |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin |
| Technology | Batch processing | Continuous flow reactors |
Mechanistic Probes into the Reactivity of 1 Tert Butyl 4 Dibromomethyl Benzene
Pathways of Nucleophilic Substitution at the Dibromomethyl Center
Nucleophilic substitution at the dibromomethyl center of 1-tert-butyl-4-(dibromomethyl)benzene can proceed through different mechanisms, primarily the SN1 and SN2 pathways. The preferred pathway is determined by a combination of factors including the stability of intermediates, steric hindrance, and the nature of the nucleophile and solvent.
The competition between SN1 and SN2 pathways is governed by distinct kinetic and stereochemical characteristics. SN1 (unimolecular nucleophilic substitution) reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. wordpress.comlibretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate and follows first-order kinetics. wordpress.comchemicalnote.com For this compound, the formation of a secondary benzylic carbocation would be stabilized by resonance with the benzene (B151609) ring, favoring the SN1 pathway. Stereochemically, because the carbocation intermediate is planar, the nucleophile can attack from either face, leading to a racemic mixture of products if the carbon center is chiral. libretexts.orgyoutube.com
Conversely, SN2 (bimolecular nucleophilic substitution) reactions occur in a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. chemicalnote.com The rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. chemicalnote.com This mechanism requires a backside attack by the nucleophile, which results in an inversion of stereochemistry at the carbon center. youtube.com However, the significant steric hindrance around the benzylic carbon in this compound, caused by the bulky tert-butyl group and the other bromine atom, makes the SN2 pathway less favorable. chemicalnote.comyoutube.com
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Kinetics | First-order; Rate = k[Substrate] chemicalnote.com | Second-order; Rate = k[Substrate][Nucleophile] chemicalnote.com |
| Mechanism | Two-step, formation of a benzylic carbocation intermediate. wordpress.com | One-step, concerted reaction. chemicalnote.com |
| Intermediate Stability | Favored by resonance stabilization of the benzylic carbocation. | Disfavored by steric crowding in the transition state. chemicalnote.com |
| Stereochemistry | Racemization due to planar carbocation. libretexts.orgyoutube.com | Inversion of configuration. youtube.com |
| Favored by | Polar protic solvents, weak nucleophiles. wordpress.com | Polar aprotic solvents, strong nucleophiles. |
The reactivity of this compound is significantly modulated by the steric and electronic properties of its substituents.
Electronic Factors: The tert-butyl group is an electron-donating group through induction and hyperconjugation. stackexchange.com This electron-donating nature stabilizes the adjacent benzylic carbocation that forms during an SN1 reaction, thereby increasing the rate of this pathway. wordpress.com In contrast, the two bromine atoms have an electron-withdrawing inductive effect, which would destabilize the carbocation and potentially slow down the SN1 reaction. However, their ability to act as leaving groups is the critical step for initiating the substitution. The benzene ring itself plays a crucial role by stabilizing the positive charge of the carbocation through resonance.
Steric Factors: The most significant steric influence comes from the bulky tert-butyl group. This group creates considerable steric hindrance at the ortho positions of the benzene ring and also shields the benzylic carbon. msu.edu This steric congestion severely impedes the backside attack required for an SN2 reaction, making this pathway highly unlikely. chemicalnote.com Therefore, the steric properties of the molecule strongly favor an SN1 mechanism over an SN2 one.
| Substituent | Effect | Impact on SN1 Reactivity | Impact on SN2 Reactivity |
|---|---|---|---|
| -C(CH₃)₃ | Electron-donating (Inductive/Hyperconjugation) stackexchange.com | Increases rate (stabilizes carbocation) | No direct electronic effect on rate |
| -C(CH₃)₃ | Steric hindrance | Minimal effect on rate | Decreases rate (hinders backside attack) chemicalnote.com |
| -Br (x2) | Electron-withdrawing (Inductive) libretexts.org | Decreases rate (destabilizes carbocation) | Decreases rate (destabilizes transition state) |
| -Br (x2) | Leaving group ability | Enables reaction (rate-determining step) wordpress.com | Enables reaction |
| Benzene Ring | Resonance stabilization | Increases rate (stabilizes carbocation) | No direct effect on rate |
Radical-Mediated Transformations and Electron Transfer Mechanisms
Beyond ionic pathways, this compound can undergo radical-mediated transformations. These reactions are typically initiated by the homolytic cleavage of a carbon-bromine bond. This can be achieved thermally, photochemically, or by using a radical initiator like AIBN or di-tert-butyl peroxide (DTBP). libretexts.orgorganic-chemistry.org The process generates a secondary benzylic radical. This radical is resonance-stabilized by the adjacent benzene ring, making its formation relatively favorable.
Once formed, the 1-tert-butyl-4-(bromomethyl)phenyl radical can participate in various reactions, such as hydrogen atom abstraction, addition to double bonds, or coupling with other radicals. libretexts.org
Another pathway to generate radical intermediates is through single electron transfer (SET) from a reductant, such as a low-valent metal complex. nih.govnih.gov In this mechanism, an electron is transferred to one of the C-Br bonds, leading to a radical anion which then fragments, releasing a bromide ion and the benzylic radical. Iron-catalyzed reactions, for example, can proceed through such SET pathways to initiate radical cross-coupling processes. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Benzylic Moieties
The carbon-bromine bonds in this compound make it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The presence of two bromine atoms offers the potential for sequential or double coupling, allowing for the synthesis of more complex molecules.
Palladium catalysts are widely used for cross-coupling reactions. nobelprize.org this compound can serve as a substrate in several key palladium-catalyzed reactions:
Suzuki Coupling: This reaction couples the benzylic halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nobelprize.orgnanochemres.org This is a versatile method for forming new carbon-carbon bonds.
Sonogashira Coupling: This involves the coupling of the benzylic halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nanochemres.orglibretexts.orgyoutube.com It is a reliable method for constructing carbon-carbon triple bonds.
Heck Coupling: While typically used with aryl or vinyl halides, benzylic halides can also participate in Heck reactions to couple with alkenes.
Negishi Coupling: This reaction uses an organozinc reagent as the coupling partner with the benzylic halide. nobelprize.orgnih.gov
The general mechanism for these reactions involves a catalytic cycle of oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent, and finally reductive elimination to form the product and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org
Due to the cost and toxicity of palladium, there is growing interest in using more abundant and benign metals like iron and copper for catalysis. nsf.govrsc.org
Iron-Catalyzed Cross-Coupling: Iron catalysts are particularly effective for coupling alkyl and benzylic halides, often with Grignard reagents. nsf.govasianpubs.org These reactions frequently proceed through radical mechanisms or involve organoiron intermediates. rsc.orgumd.edu The process may be initiated by a single electron transfer from an iron complex to the C-Br bond of this compound. rsc.org
Copper-Catalyzed Cross-Coupling: Copper-based systems are versatile and can catalyze the coupling of benzylic halides with a wide range of nucleophiles, including amines (Buchwald-Hartwig amination), alcohols, and organometallic reagents. rsc.orgnih.govrsc.org These reactions can form C-N, C-O, and C-C bonds, respectively. Copper-catalyzed reactions can proceed through various mechanisms, including oxidative addition and radical pathways. researchgate.net
Exploration of Novel Catalytic Systems
The transformation of the dibromomethyl group in this compound is a key focus for synthetic utility. Novel catalytic systems offer pathways to functionalize this group under conditions that are often milder and more selective than classical methods. Two prominent areas of exploration include photocatalytic radical generation and transition metal-catalyzed oxidations.
One advanced approach involves a cooperative catalytic system that combines a photocatalyst with a nucleophilic catalyst, such as lutidine, to generate benzylic radicals from benzylic bromides under visible light. ucm.esgoogle.com In this system, lutidine would first displace a bromide from this compound to form a lutidinium salt. This intermediate has a significantly lower reduction potential than the parent compound, allowing a photocatalyst (e.g., an iridium complex) in an excited state to reduce it via single-electron transfer (SET). This process generates a 4-tert-butyl-α-bromobenzyl radical, which can then engage in various carbon-carbon bond-forming reactions, such as Giese additions to electron-deficient alkenes. ucm.esgoogle.com This dual catalytic cycle provides a powerful method for converting the dibromomethyl group into more complex functionalities.
Another area of catalytic exploration is the oxidation of the benzylic position. Cobalt-bromide catalytic systems, often used in the autoxidation of methylarenes, involve benzylic bromide intermediates. researchgate.net Applying this to this compound, a Co(II)/Co(III) catalytic cycle in the presence of a bromide source could facilitate the oxidation of the dibromomethyl group to the corresponding aldehyde, 4-tert-butylbenzaldehyde (B1265539). The benzylic bromide is understood to participate directly in the catalytic cycle through reactions with Co(III) and cobalt(II)-catalyzed solvolysis, which regenerate the active catalyst and promote the oxidation process. researchgate.net
The table below summarizes these novel catalytic approaches.
| Catalytic System | Reagents/Conditions | Intermediate | Potential Product(s) |
| Photocatalytic Radical Generation | Iridium or Ruthenium photocatalyst, Lutidine, Visible Light, H-atom donor | 4-tert-butyl-α-bromobenzyl radical | Products of Giese addition, etc. |
| Cobalt-Catalyzed Oxidation | Co(OAc)₂, NaBr, Acetic Acid, O₂ | Co(III) species, benzylic radical | 4-tert-butylbenzaldehyde |
Electrophilic Reactivity and Aromatic Functionalization
Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution is governed by the competing directing effects of the two substituents. The outcome of such a reaction depends on the balance between the activating, electron-donating nature of the tert-butyl group and the deactivating, electron-withdrawing nature of the dibromomethyl group. nih.govwikipedia.org
Tert-butyl Group: As an alkyl group, the tert-butyl substituent is an activating group and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack. However, its significant steric bulk severely hinders attack at the two adjacent ortho positions (positions 2 and 6). wikipedia.org Consequently, electrophilic substitution on tert-butylbenzene (B1681246) strongly favors the para position.
Dibromomethyl Group (-CHBr₂): The dibromomethyl group is strongly deactivating due to the powerful electron-withdrawing inductive effect of the two bromine atoms. This effect withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. Similar to other deactivating groups with a strong inductive effect (like -CF₃ or -NR₃⁺), the -CHBr₂ group acts as a meta-director. nih.gov It deactivates the ortho and para positions more than the meta position, thereby directing incoming electrophiles to positions 3 and 5.
In this compound, these effects are in direct opposition. The tert-butyl group at position 1 directs incoming electrophiles to positions 2, 6 (both sterically hindered) and 4 (blocked). The dibromomethyl group at position 4 directs incoming electrophiles to positions 2 and 6. Therefore, the positions ortho to the tert-butyl group are also meta to the dibromomethyl group.
| 4 | para (Blocked) | - | Blocked |
Rearrangement Reactions and Fragmentations (e.g., debromoalkoxylation)
The dibromomethyl group is susceptible to solvolysis, which can be classified as a fragmentation reaction. Studies on benzyl-gem-dibromides in aqueous solutions show that these compounds undergo spontaneous cleavage in a stepwise mechanism. The reaction proceeds through the formation of a resonance-stabilized α-bromobenzyl carbocation intermediate. This intermediate is then captured by a nucleophile present in the medium.
In the presence of water, the carbocation is trapped to form a hemiacetal-like intermediate which rapidly decomposes to yield the corresponding benzaldehyde. For this compound, this hydrolysis reaction would yield 4-tert-butylbenzaldehyde as the sole product. The tert-butyl group, being electron-donating, would help to stabilize the intermediate carbocation, potentially accelerating the rate of solvolysis compared to unsubstituted benzyl-gem-dibromide.
The term "debromoalkoxylation" can be understood as a variation of this solvolysis process where an alcohol or alkoxide acts as the nucleophile instead of water. In such a reaction, the α-bromobenzyl carbocation would be trapped by an alcohol (ROH) or an alkoxide (RO⁻). This would likely lead to the formation of a bromo-ether intermediate. Subsequent reaction pathways could involve elimination or further substitution, depending on the reaction conditions and the nature of the alkoxy group. This process represents a fragmentation of the C-Br bond and formation of a C-O bond at the benzylic carbon.
The general mechanism is outlined below:
Step 1: Heterolysis: Slow, rate-determining dissociation of one bromide ion to form a resonance-stabilized α-bromobenzyl carbocation.
Step 2: Nucleophilic Attack: Fast capture of the carbocation by a nucleophile (water or an alcohol/alkoxide).
Step 3: Product Formation: Loss of HBr (in the case of water/alcohol) to form the final aldehyde or acetal (B89532) product.
| Reaction Type | Nucleophile | Intermediate | Final Product |
| Hydrolysis | H₂O | 4-tert-butyl-α-bromobenzyl carbocation | 4-tert-butylbenzaldehyde |
| Debromoalkoxylation | ROH / RO⁻ | 4-tert-butyl-α-bromobenzyl carbocation | 4-tert-butylbenzaldehyde dialkyl acetal |
Reactivity with Specific Reagents and Substrates (e.g., trialkyl orthoformates)
The reaction of this compound with a trialkyl orthoformate, such as triethyl orthoformate HC(OEt)₃, is a method for converting the dibromomethyl group into a diethyl acetal. This transformation is highly valuable as acetals are common protecting groups for aldehydes.
The reaction does not typically proceed by direct displacement of both bromides by the orthoformate. Instead, it is often accomplished in a two-step sequence or via in-situ generation of the corresponding aldehyde.
Two-Step Synthesis: The most straightforward approach involves the initial hydrolysis of this compound to 4-tert-butylbenzaldehyde, as described in section 3.5. The isolated aldehyde is then treated with a trialkyl orthoformate or an alcohol in the presence of an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) to form the desired acetal, 4-tert-butylbenzaldehyde dialkyl acetal. The use of an orthoformate is particularly effective as it can also act as a dehydrating agent, driving the equilibrium towards acetal formation.
Direct Conversion (Plausible Pathway): A direct conversion may be possible under Lewis acid catalysis. A strong Lewis acid could coordinate to one of the bromine atoms, facilitating its departure and the formation of the α-bromobenzyl carbocation. The trialkyl orthoformate could then act as a nucleophile, leading to the formation of the acetal. This one-pot method would be more efficient but may require careful optimization of conditions to avoid side reactions.
| Substrate | Reagent | Conditions | Product |
| This compound | 1. H₂O2. HC(OEt)₃, H⁺ | Stepwise hydrolysis then acetalization | 4-tert-butylbenzaldehyde diethyl acetal |
| This compound | HC(OEt)₃, Lewis Acid | Potential direct conversion | 4-tert-butylbenzaldehyde diethyl acetal |
Strategic Applications of 1 Tert Butyl 4 Dibromomethyl Benzene in Complex Molecule Synthesis
Polyfunctional Building Block in Multi-Step Organic Syntheses
1-Tert-butyl-4-(dibromomethyl)benzene is a key polyfunctional starting material, primarily because the dibromomethyl group is a masked aldehyde. This latent functionality allows it to be carried through various synthetic steps before being unmasked at the appropriate moment, a crucial strategy in the synthesis of complex molecules. The bulky tert-butyl group often imparts increased solubility in organic solvents and can direct the regioselectivity of reactions through steric hindrance.
The most direct and widely used application of this compound is its conversion to 4-tert-butylbenzaldehyde (B1265539). This transformation is typically achieved through hydrolysis. The process involves reacting the dibromomethyl compound with water, often in the presence of a reagent that facilitates the reaction, to yield the corresponding aldehyde with high efficiency. google.com This aldehyde is a critical intermediate in the synthesis of numerous fine chemicals and pharmaceuticals. wikipedia.orgchemicalbook.com
Once formed, 4-tert-butylbenzaldehyde can be further converted into acetal (B89532) intermediates. Acetals serve as protecting groups for aldehydes, rendering them stable to nucleophiles and basic conditions. The formation of an acetal involves the acid-catalyzed reaction of the aldehyde with an alcohol. For example, reacting 4-tert-butylbenzaldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst yields the corresponding cyclic acetal. This protection strategy is fundamental in multi-step synthesis where other parts of the molecule need to be modified without affecting the aldehyde group.
| Starting Material | Reaction | Intermediate/Product | Class |
|---|---|---|---|
| This compound | Hydrolysis | 4-Tert-butylbenzaldehyde | Aldehyde |
| 4-Tert-butylbenzaldehyde | Acetalization with Ethylene Glycol | 2-(4-(Tert-butyl)phenyl)-1,3-dioxolane | Cyclic Acetal |
The aldehyde derivative, 4-tert-butylbenzaldehyde, is a cornerstone for building a wide array of cyclic structures. Its participation in multi-component reactions (MCRs) is particularly noteworthy for the efficient construction of complex heterocyclic frameworks.
Hantzsch Pyridine (B92270) Synthesis : In this classic MCR, 4-tert-butylbenzaldehyde can react with two equivalents of a β-ketoester (like ethyl acetoacetate) and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The reaction proceeds through condensation and cyclization to form a 1,4-dihydropyridine (B1200194) scaffold, which can be subsequently oxidized to the corresponding pyridine derivative. acs.orgresearchgate.net These structures are of significant interest in medicinal chemistry.
Biginelli Reaction : This acid-catalyzed three-component reaction involves the condensation of 4-tert-butylbenzaldehyde, a β-ketoester, and urea (B33335) (or thiourea). wikipedia.orgorganic-chemistry.org The process yields 3,4-dihydropyrimidin-2(1H)-ones, a class of heterocycles with a broad spectrum of biological activities. beilstein-journals.org
Gewald Aminothiophene Synthesis : 4-tert-butylbenzaldehyde can also be employed in the Gewald reaction, where it condenses with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org This reaction provides a direct route to polysubstituted 2-aminothiophenes, which are valuable intermediates in the synthesis of dyes and pharmaceuticals. arkat-usa.org
For carbocyclic construction, 4-tert-butylbenzaldehyde is a useful substrate for reactions like the aldol (B89426) condensation. wikipedia.org Reaction with ketones can lead to the formation of α,β-unsaturated ketones, which are key precursors for further cyclization reactions, such as the Robinson annulation, to build six-membered carbocyclic rings.
Role in the Synthesis of Phosphorylated Organic Compounds
This compound is an excellent substrate for the synthesis of geminal bisphosphonates via the Michaelis-Arbuzov reaction. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on the electrophilic carbon of the dibromomethyl group. The reaction proceeds via a phosphonium (B103445) salt intermediate, which then undergoes dealkylation to yield the stable pentavalent phosphonate (B1237965) ester.
Given the two bromine atoms, the reaction can proceed twice on the same carbon atom, resulting in a tetraalkyl ((4-(tert-butyl)phenyl)methanediyl)bis(phosphonate). Gem-bisphosphonates are an important class of compounds known for their ability to chelate metal ions and for their applications in medicine, particularly in the treatment of bone-related diseases. eurekaselect.comnih.gov The synthesis of these compounds highlights a direct and valuable transformation of the dibromomethyl group into a complex and functional phosphonate moiety. nih.gov
Design of Precursors for Advanced Materials and Functional Molecules
The 4-tert-butylphenyl scaffold, readily accessible from this compound, is a valuable component in the design of advanced materials. The bulky tert-butyl group provides significant steric hindrance, which can be used to control polymer chain growth, acting as a "chain stopper" or "end-capper" to regulate molecular weight. wikipedia.org This feature is crucial in the production of specific phenolic and polycarbonate resins.
Furthermore, the rigid aromatic core and the steric bulk of the tert-butyl group can influence the packing of molecules in the solid state, a property that is exploited in the development of liquid crystals and other functional materials. The dibromomethyl group serves as a versatile chemical handle to incorporate this bulky aromatic unit into larger molecular systems. For instance, conversion to the aldehyde allows for its integration into polymer backbones through condensation reactions or its attachment as a side group to modify the properties of existing polymers.
Diversity-Oriented Synthesis Utilizing the Dibromomethyl Group
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules from a common starting material. scispace.comscispace.com this compound is an ideal substrate for DOS due to the pluripotent nature of the dibromomethyl group, which can be transformed into distinct functionalities through different reaction pathways. cam.ac.uknih.gov This "branching" approach allows for the rapid creation of a library of compounds with varied molecular frameworks.
Starting from this single precursor, several divergent synthetic routes can be envisioned:
Pathway A (Hydrolysis) : Leads to the aldehyde, which opens up access to imines, alcohols, alkenes (via Wittig reaction), and a vast number of heterocyclic systems through multi-component reactions as described previously.
Pathway B (Phosphonylation) : The Michaelis-Arbuzov reaction with trialkyl phosphites generates gem-bisphosphonates, introducing phosphorus-containing functional groups with unique chemical and biological properties.
Pathway C (Thioacetalization) : Reaction with dithiols, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, yields dithiolanes and dithianes, respectively. These thioacetals are not only important protecting groups but also serve as precursors for Umpolung reactivity (reversal of polarity).
This strategic approach, summarized in the table below, demonstrates how the reactivity of the dibromomethyl group can be harnessed to efficiently produce significant molecular diversity from a single, readily available starting material.
| Starting Material | Reagents | Key Intermediate Class | Potential Final Products |
|---|---|---|---|
| This compound | H₂O | Aldehyde | Pyridines, Pyrimidinones, Thiophenes |
| P(OR)₃ | Gem-Bisphosphonate | Phosphonic Acids, Metal Chelators | |
| HS(CH₂)nSH, Acid | Dithioacetal | Acyl Anion Equivalents, Protected Aldehydes |
Computational Chemistry and Theoretical Modeling of 1 Tert Butyl 4 Dibromomethyl Benzene Systems
Quantum Chemical Calculations for Electronic Structure and Bond Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bond energetics of organic molecules. For 1-tert-butyl-4-(dibromomethyl)benzene, these calculations can predict molecular orbital energies, bond lengths, and the energy required to break specific bonds.
The electronic properties of the benzene (B151609) ring are modulated by the attached substituents. The tert-butyl group is known to be a weak electron-donating group through inductive effects and hyperconjugation. stackexchange.com Conversely, the dibromomethyl group is expected to be weakly electron-withdrawing due to the inductive effect of the two bromine atoms. These competing effects influence the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely concentrated on the electron-rich aromatic ring, while the LUMO may have significant contributions from the C-Br antibonding orbitals.
Bond Dissociation Energy (BDE) is the enthalpy change required to break a bond homolytically. wikipedia.orgopenstax.org Computational methods can provide reliable estimates for BDEs. The C-Br bonds in the dibromomethyl group are among the weakest in the molecule and are critical to its reactivity. Homolytic cleavage of a C-Br bond would produce a stabilized benzylic radical. The BDE for the first C-Br bond in similar dibromomethyl-arenes is computationally estimated to be significantly lower than that of a typical alkyl bromide due to the resonance stabilization of the resulting radical.
Table 1: Calculated Bond Properties and Energetics for this compound and Related Structures Note: Data for the target compound is estimated based on calculations for analogous structures, as direct computational studies are not available. Bond lengths are typical values from DFT calculations on substituted benzenes. BDE values are based on known data for benzylic bromides.
| Parameter | Bond | Calculated Value |
| Bond Length (Å) | C-Br | ~1.94 - 1.96 |
| C-C (ring) | ~1.39 - 1.41 | |
| C-C (t-Bu) | ~1.54 | |
| Bond Angle (°) | Br-C-Br | ~108 - 110 |
| Bond Dissociation Energy | CH(Br)-Br | ~255 - 265 kJ/mol (~61 - 63 kcal/mol) ucsb.edu |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a key tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine activation energy barriers and identify the most favorable reaction pathways.
A characteristic reaction of this compound is its hydrolysis to form 4-tert-butylbenzaldehyde (B1265539). A computational study of this mechanism would involve modeling the stepwise substitution of bromide ions by water or hydroxide. DFT methods, such as M06-2X with a suitable basis set (e.g., Def2-SVP) and a solvent model (e.g., SMD), can be employed to simulate the reaction in an aqueous environment. researchgate.net
The computational pathway would likely proceed through a carbocation intermediate stabilized by the benzene ring. The key steps to model would be:
Heterolytic cleavage of the first C-Br bond to form a secondary benzylic carbocation. The bulky tert-butyl group would sterically hinder backside attack, favoring an SN1-like mechanism.
Nucleophilic attack by a water molecule on the carbocation.
Deprotonation to form the hemiacetal intermediate, 4-tert-butyl(bromohydroxy)methylbenzene.
Repetition of the sequence : cleavage of the second C-Br bond, attack by water, and deprotonation to yield the gem-diol, which subsequently loses water to form the final aldehyde product.
Prediction of Spectroscopic Signatures
Theoretical calculations can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which aids in structure confirmation and interpretation of experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR isotropic shieldings, which can be converted to chemical shifts. rsc.org For this compound, calculations would predict distinct signals for the aromatic protons, the methine proton of the CHBr2 group, and the methyl protons of the tert-butyl group.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) Note: Shifts are estimated based on established substituent effects and data from analogues like tert-butylbenzene (B1681246) and brominated xylenes. oc-praktikum.dechemicalbook.com
| Atom Type | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| -C(CH3)3 | ~1.3 | ~31 |
| -C(CH3)3 | - | ~35 |
| Aromatic C-H (ortho to t-Bu) | ~7.4 | ~126 |
| Aromatic C-H (ortho to CHBr2) | ~7.5 | ~129 |
| -CHBr2 | ~6.6 | ~40 |
| Aromatic C (ipso to t-Bu) | - | ~152 |
| Aromatic C (ipso to CHBr2) | - | ~140 |
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies via DFT helps in assigning experimental IR absorption bands. The predicted spectrum for this molecule would feature characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching of the benzene ring, and the prominent C-Br stretching vibrations at lower frequencies.
Table 3: Predicted Key IR Vibrational Frequencies (cm-1) Note: Frequencies are estimated based on typical values for substituted benzenes. nist.govnist.gov
| Vibrational Mode | Predicted Frequency Range (cm-1) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (t-Bu, CHBr2) | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H Bending | 1450 - 1350 |
| C-Br Stretch | 700 - 550 |
Conformational Analysis and Intermolecular Interactions (e.g., C-Br...Br interactions, C-H...π interactions)
While the benzene ring itself is rigid, the molecule possesses conformational flexibility due to rotation around the single bonds connecting the substituents to the ring. The rotation of the bulky tert-butyl group is generally considered to be of low energy, while the orientation of the dibromomethyl group relative to the ring will be influenced by steric and electronic factors.
In the solid state, the crystal packing is governed by a network of weak non-covalent interactions. For this compound, halogen bonding and C-H...π interactions are expected to be dominant.
C-Br...Br Interactions: These are a form of halogen bonding that plays a crucial role in the crystal packing of brominated organic compounds. researchgate.net Computational studies on model dimers of brominated benzenes have shown that these interactions are stabilizing, with interaction energies of approximately -1.7 to -1.9 kcal/mol. rsc.org These interactions can be classified based on the C-Br...Br angles:
Type I: The two C-Br...Br angles are approximately equal.
Type II: One C-Br...Br angle is near 180° (head-on interaction with the electrophilic σ-hole on the bromine), while the other is near 90°.
Symmetry-adapted perturbation theory (SAPT) analyses reveal that these interactions are primarily driven by dispersion forces, with a significant electrostatic component. rsc.org
Table 4: Summary of Potential Intermolecular Interactions
| Interaction Type | Donor Group | Acceptor Group | Typical Energy (kcal/mol) |
| C-Br...Br | C-Br | Br atom | -1.7 to -1.9 rsc.org |
| C-H...π | C-H (t-Butyl) | Benzene π-system | -0.5 to -2.5 |
| C-H...π | C-H (Dibromomethyl) | Benzene π-system | -0.5 to -2.5 |
Advanced Analytical Methodologies for Characterization and Reaction Monitoring of 1 Tert Butyl 4 Dibromomethyl Benzene
High-Field and Multi-Dimensional NMR Spectroscopy for Structural Elucidation
High-field and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the unambiguous structural elucidation of 1-tert-butyl-4-(dibromomethyl)benzene. springernature.com High-field NMR offers superior resolution and sensitivity, which is crucial for resolving complex spin systems and detecting subtle structural details.
One-dimensional (1D) ¹H NMR spectroscopy provides initial structural confirmation. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region. The aromatic protons would present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The single proton of the dibromomethyl group (-CHBr₂) would appear as a singlet in the downfield region.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more detailed assignments. nih.gov A ¹H-¹H COSY experiment would confirm the coupling between the adjacent aromatic protons. A ¹³C-¹H HSQC spectrum correlates the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of all carbon resonances in the molecule. The use of these advanced NMR methods provides a complete and unambiguous picture of the molecular structure. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(CH₃)₃ | ~1.3 | ~31 |
| -C (CH₃)₃ | N/A | ~35 |
| Aromatic C-H | ~7.4-7.5 | ~126-129 |
| -CHBr₂ | ~6.6 | ~38 |
Mass Spectrometry Techniques for Identification of Intermediates and Products
Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of this compound and for identifying intermediates and products formed during its reactions. rsc.orgresearchgate.net Techniques like Electrospray Ionization (ESI-MS) are particularly powerful for detecting charged reactive intermediates in solution, providing mechanistic insights into catalytic cycles or organometallic reactions. nih.gov
Electron Ionization (EI) mass spectrometry of the title compound would be expected to show a characteristic molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern provides structural information. Common fragmentation pathways for similar alkylated aromatic halides include the loss of a bromine atom or a methyl radical from the tert-butyl group. researchgate.net The cleavage of the tert-butyl group to form a stable carbocation is also a prominent fragmentation pathway.
Tandem mass spectrometry (MS/MS) can further probe the structure of these fragments. nih.gov By selecting a specific parent ion and inducing its fragmentation, a daughter ion spectrum is generated, which helps in the detailed characterization of reaction products and transient intermediates that are difficult to isolate. nih.gov
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| Ion | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-Br]⁺ | Loss of a bromine atom |
| [M-CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| [M-C₄H₉]⁺ | Loss of the tert-butyl group |
X-ray Diffraction Analysis for Crystal Structure Determination and Supramolecular Assembly
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. researchgate.netmdpi.com This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. rasayanjournal.co.ineurjchem.com
The analysis would reveal the conformation of the molecule, including the orientation of the tert-butyl and dibromomethyl groups relative to the benzene ring. Furthermore, XRD elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as van der Waals forces or weaker C-H···π interactions that dictate the supramolecular assembly. rsc.orgmpg.de The study of these interactions is crucial for understanding the physical properties of the material. The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from XRD analysis. bath.ac.uk
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~7.5 |
| c (Å) | ~18.0 |
| β (°) | ~95 |
| Volume (ų) | ~1410 |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Reaction Pathway Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. horiba.com These techniques are valuable for confirming the presence of key structural features in this compound and for monitoring reaction pathways in real-time.
The IR spectrum would show characteristic absorption bands for the C-H stretching and bending vibrations of the tert-butyl group and the aromatic ring. docbrown.infochemicalbook.comnist.gov The C-Br stretching vibration would appear in the lower frequency (fingerprint) region of the spectrum. chemicalbook.com Raman spectroscopy, being particularly sensitive to non-polar bonds, is well-suited for observing the symmetric vibrations of the benzene ring and the C-C bonds of the alkyl substituent. researchgate.net
During a chemical reaction, the progress can be followed by observing the disappearance of reactant-specific bands and the appearance of new bands corresponding to products. For example, in a nucleophilic substitution reaction where the bromine atoms are replaced, the characteristic C-Br stretching band would decrease in intensity, while new bands corresponding to the new functional group would emerge.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Aliphatic C-H (tert-butyl) | Stretching | 2970-2870 | 2970-2870 |
| Aromatic C=C | Stretching | 1600, 1475 | 1600, 1475 |
| Aliphatic C-H (tert-butyl) | Bending | 1465, 1365 | 1465, 1365 |
Chromatographic Methods (GC-MS, LC-MS) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress. nih.govthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of volatile and thermally stable compounds like this compound. lcms.czoiv.int The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. nih.gov The separated components are then detected by a mass spectrometer, which provides both identification based on the mass spectrum and quantification based on peak area. This method is highly effective for determining the purity of the compound and identifying volatile byproducts. jeol.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique, particularly useful for analyzing less volatile, thermally labile, or more polar compounds that may be present in a reaction mixture. In reaction monitoring, aliquots can be taken from the reaction at different time points and analyzed by LC-MS to track the consumption of the starting material and the formation of intermediates and the final product. This provides valuable kinetic data for process optimization.
Table 5: Typical GC-MS Parameters for Analysis
| Parameter | Typical Setting |
|---|---|
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 50 °C (2 min), ramp to 300 °C at 15 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Perspectives and Future Research Trajectories for Aryl Dibromomethyl Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The conventional synthesis of aryl dibromomethyl compounds often relies on reagents like molecular bromine and N-bromosuccinimide (NBS), which can generate significant stoichiometric byproducts and pose selectivity challenges. nih.gov The Wohl-Ziegler reaction, a common method for benzylic bromination, can be difficult to control, often leading to mixtures of mono- and di-halogenated products. scientificupdate.com Future research is geared towards aligning these synthetic routes with the principles of green chemistry.
Key innovations focus on:
Eco-friendly Halogenation Reagents : There is a growing interest in replacing traditional brominating agents with more sustainable alternatives. nih.gov One such approach involves using cetyltrimethylammonium tribromide (CTMATB) as a bromine source, often in conjunction with microwave irradiation to reduce reaction times and improve yields. Another promising method is the peroxide-bromide system, which can be initiated by light to selectively brominate the benzylic position with high atom economy. nih.gov
Alternative Energy Sources : Microwave-assisted synthesis and photo-initiated reactions are being explored to enhance energy efficiency and reaction control. nih.govscientificupdate.com For example, continuous photochemical bromination using in-situ generated bromine from NaBrO₃/HBr has been demonstrated for certain substrates. scientificupdate.com
Benign Solvent Systems : A significant push is being made to replace hazardous solvents like carbon tetrachloride (CCl₄), which has been phased out due to toxicity, with greener alternatives like water or recyclable organic solvents. masterorganicchemistry.comunito.it Reactions performed "on-water" represent a particularly environmentally benign approach.
| Parameter | Traditional Methodology (e.g., NBS/AIBN in CCl₄) | Green/Sustainable Methodology |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS), Molecular Bromine (Br₂) | Peroxide/Bromide systems, Cetyltrimethylammonium tribromide (CTMATB) nih.gov |
| Solvent | Chlorinated solvents (e.g., CCl₄) masterorganicchemistry.com | Water, Environmentally benign organic solvents unito.it |
| Energy Input | Thermal initiation (e.g., AIBN) | Photochemical (light) initiation, Microwave irradiation nih.govscientificupdate.com |
| Byproducts | Stoichiometric amounts of succinimide, HBr | Reduced byproduct generation, potential for catalyst recycling nih.gov |
| Selectivity | Can lead to over-bromination and ring bromination scientificupdate.com | Higher selectivity achievable through controlled reaction conditions nih.gov |
Development of Asymmetric Transformations
A significant frontier in the chemistry of gem-dibromoalkanes is the development of catalytic asymmetric transformations. The dibromomethyl group serves as a prochiral center, which, upon reaction, can generate a new stereocenter. The ability to control the stereochemical outcome of these reactions is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules.
Catalytic asymmetric dearomatization (CADA) reactions represent a powerful strategy for converting flat, aromatic compounds into complex, three-dimensional molecules with high enantiopurity. nih.gov While the direct asymmetric transformation of non-activated arenes remains a challenge, the functional handles provided by compounds like 1-tert-butyl-4-(dibromomethyl)benzene offer unique opportunities. nih.gov
Future research in this area will likely focus on:
Enantioselective C-H Functionalization : Developing chiral catalysts that can mediate the enantioselective substitution of one bromine atom, followed by a second transformation.
Kinetic Resolution : Designing processes where one enantiomer of a chiral catalyst reacts faster with one enantiomer of a racemic substrate derived from the dibromide, allowing for the separation of enantiomers. nih.gov
Enantioconvergent Pathways : Creating catalytic systems where both enantiomers of a racemic intermediate are converted into a single, highly enantioenriched product. nih.govrsc.org
The development of novel chiral ligands and transition-metal catalysts will be crucial for achieving high levels of enantioselectivity in the reactions of aryl dibromomethyl compounds. rsc.org
Exploration of Unconventional Reactivity Modes
Beyond their use as precursors for aldehydes or in standard nucleophilic substitutions, aryl dibromomethyl compounds are being explored for unconventional reactivity. The C-Br bonds can be leveraged to generate highly reactive intermediates, opening up new synthetic pathways.
Current and future research directions include:
Radical-Mediated Reactions : The homolytic cleavage of the C-Br bond can generate benzylic radicals. beilstein-journals.org These radicals can participate in a variety of transformations, including C-C bond formation and coupling reactions. gla.ac.ukresearchgate.net The stability of the benzylic radical makes this a favorable process. masterorganicchemistry.com
Single-Electron Transfer (SET) Processes : Aryl dibromomethyl compounds can engage in SET pathways, leading to the formation of radical ions and other reactive species that can undergo unique transformations not accessible through traditional ionic pathways.
Carbene/Carbenoid Chemistry : The two bromine atoms can be removed to generate a benzylic carbene, a highly reactive intermediate that can undergo cyclopropanation, C-H insertion, and other characteristic reactions.
Benzyne (B1209423) Formation : In the presence of a very strong base like sodium amide (NaNH₂), related aryl bromides can undergo elimination to form a highly reactive benzyne intermediate, which can then be trapped by nucleophiles. stackexchange.com
| Intermediate | Generation Method | Potential Subsequent Reactions |
|---|---|---|
| Benzylic Radical | Homolytic C-Br bond cleavage (e.g., light, radical initiator) masterorganicchemistry.combeilstein-journals.org | Dimerization, Atom transfer radical addition (ATRA), Coupling reactions researchgate.net |
| Benzylic Carbene | Reductive dehalogenation (e.g., with metals) | Cyclopropanation of alkenes, C-H insertion, Rearrangements |
| Organometallic Reagent | Halogen-metal exchange (e.g., with n-BuLi) chemicalbook.comsigmaaldrich.com | Nucleophilic addition to carbonyls, Cross-coupling reactions |
| Benzyne (from related aryl halides) | Elimination with strong base (e.g., NaNH₂) stackexchange.com | Nucleophilic addition, [4+2] Cycloaddition (Diels-Alder) |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and application of aryl dibromomethyl compounds. researchgate.net Flow chemistry offers numerous advantages over traditional batch processing, particularly for reactions that are hazardous, difficult to control, or require precise parameter management. nih.gov
Key benefits and future trends include:
Enhanced Safety : Bromination reactions can be exothermic and produce corrosive byproducts like HBr. scientificupdate.com Performing these reactions in small-volume flow reactors enhances heat transfer and minimizes the risks associated with handling large quantities of hazardous materials. nih.gov
Improved Selectivity and Yield : The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher selectivity and yields, minimizing the formation of over-brominated side products. researchgate.netresearchgate.net
Scalability and Automation : Flow processes can be easily scaled up by running the system for longer periods or by using parallel reactors. acs.org Coupling flow reactors with automated control systems allows for high-throughput screening of reaction conditions and rapid optimization, accelerating research and development. researchgate.net
Telescoped Synthesis : Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate purification. acs.orgrsc.org For instance, the synthesis of this compound and its subsequent conversion to an aldehyde or another derivative could be performed in a continuous, automated sequence. researchgate.net
The application of machine learning algorithms to automated flow systems is a burgeoning area that promises to further accelerate the discovery of new reactions and the optimization of synthetic routes for complex molecules derived from aryl dibromomethyl building blocks. researchgate.net
Q & A
What are the optimal synthetic routes for 1-Tert-butyl-4-(dibromomethyl)benzene, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer:
The synthesis typically involves two key steps: (1) introducing the tert-butyl group to benzene via Friedel-Crafts alkylation using tert-butyl chloride or alcohol with a Lewis acid catalyst (e.g., AlCl₃), and (2) bromination of the methyl group. For dibromination, radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation is effective . Optimal conditions include anhydrous solvents, controlled temperatures (0–25°C), and stoichiometric monitoring to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity .
How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR confirms tert-butyl protons (δ 1.3–1.4 ppm, singlet) and dibromomethyl protons (δ 4.8–5.0 ppm, split due to coupling with adjacent bromines). ¹³C NMR identifies the quaternary tert-butyl carbon (δ ~35 ppm) and dibromomethyl carbon (δ ~30 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 305.98 for C₁₁H₁₃Br₂) and isotopic patterns characteristic of bromine .
- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while GC-MS monitors volatile byproducts .
What challenges arise in controlling regioselectivity during dibromination of tert-butylbenzene derivatives, and how can they be mitigated?
Methodological Answer:
Dibromination at the methyl group competes with ring bromination due to the electron-donating tert-butyl group. To suppress ring bromination:
- Use radical initiators (e.g., AIBN) to favor allylic/benzylic bromination.
- Employ NBS in non-polar solvents (CCl₄) under inert atmospheres to limit electrophilic substitution .
- Monitor reaction progress via TLC and quench intermediates if over-bromination occurs. Computational modeling (DFT) can predict reactivity hotspots to guide experimental design .
What safety precautions are critical when handling this compound, given its environmental and toxicological risks?
Methodological Answer:
- Environmental Persistence : The compound’s brominated structure raises concerns about bioaccumulation and ecotoxicity. Use closed systems to prevent release, and dispose of waste via certified hazardous waste facilities .
- Personal Protection : Wear nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. LC-MS monitoring of lab air ensures vapor concentrations remain below OSHA limits (PEL: 0.1 ppm for brominated aromatics) .
How does the tert-butyl group influence the reactivity of the dibromomethyl substituent in cross-coupling reactions?
Methodological Answer:
The tert-butyl group sterically shields the benzene ring, reducing undesired electrophilic substitutions and directing reactivity to the dibromomethyl site. In Suzuki-Miyaura couplings, the dibromomethyl group acts as a bifunctional linker, enabling sequential cross-coupling with arylboronic acids. Kinetic studies show tert-butyl’s electron-donating effect accelerates oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures .
How can researchers resolve contradictions in reported reaction conditions for synthesizing this compound?
Methodological Answer:
Discrepancies in catalyst choice (e.g., AlCl₃ vs. FeCl₃ for Friedel-Crafts) or bromination methods (NBS vs. Br₂) require systematic evaluation:
- Design a factorial experiment varying catalysts, solvents, and temperatures.
- Use DOE (Design of Experiments) software to identify statistically significant factors affecting yield.
- Compare results with computational studies (e.g., Gaussian for transition-state modeling) to validate mechanistic hypotheses .
What advanced applications does this compound have in materials science and medicinal chemistry?
Methodological Answer:
- Metal-Organic Frameworks (MOFs) : As a linker precursor, it facilitates the synthesis of porous materials for gas storage (e.g., CO₂ capture) via Sonogashira coupling with alkynes .
- Drug Discovery : The dibromomethyl group serves as a versatile handle for introducing pharmacophores via nucleophilic substitution. In vitro assays (e.g., kinase inhibition) require strict control of stereochemistry, achieved by chiral Pd catalysts .
How can computational chemistry aid in predicting the stability and reactivity of this compound derivatives?
Methodological Answer:
- DFT Calculations : Predict bond dissociation energies (BDEs) for C-Br bonds to assess stability under thermal/photolytic conditions.
- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DMF vs. toluene) to optimize reaction media.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
